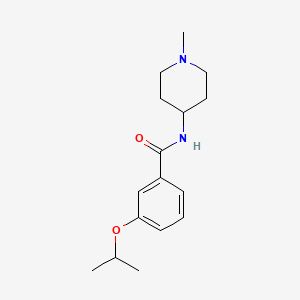
2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, an oxazole ring, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Oxazole Ring Formation: The oxazole ring is often formed via a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the oxazole ring and the cyclohexyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with aromatic amino acids in the enzyme, while the oxazole ring can form hydrogen bonds with other residues, stabilizing the inhibitor-enzyme complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzodioxol-5-yloxymethyl)-3-methylquinoxaline
- 1-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-6-yl)diselane
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
Compared to similar compounds, 2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, an oxazole ring, and a cyclohexyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yloxymethyl)-N-cyclohexyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-18(19-12-4-2-1-3-5-12)14-9-23-17(20-14)10-22-13-6-7-15-16(8-13)25-11-24-15/h6-9,12H,1-5,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWQCPUTECBZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-acetyl-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B5037876.png)
![3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]propan-1-ol](/img/structure/B5037878.png)
![4-bromo-2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B5037889.png)
![N-[3-(morpholin-4-yl)propyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B5037903.png)
![7-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5037924.png)
![7-(1-azepanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5037927.png)
![[1-(1,4-Dithiepan-6-yl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5037933.png)
![1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5037935.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chloro-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzamide](/img/structure/B5037947.png)

![2-[(4-bromobenzyl)thio]-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5037962.png)
![N-butyl-6-chloro-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5037971.png)

